molecular formula C21H27N3O4S B2525527 (E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 444185-15-3

(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2525527
CAS RN: 444185-15-3
M. Wt: 417.52
InChI Key: OBGVBQCSIAVJKA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Formation and Functionalization of Cyclopentenes

Research highlights the use of acrylamides in the catalytic asymmetric [3+2] cycloaddition with allenoates. This process, facilitated by dipeptide-derived phosphines, leads to the formation of regiospecific [3+2]-annulation products. Such reactions underscore the utility of acrylamide derivatives in synthesizing complex organic structures with potential applications in medicinal chemistry and materials science (Xiaoyu Han et al., 2011).

Fixation of Carbon Dioxide and Small Molecules

The fixation of carbon dioxide and small molecules by bifunctional frustrated Lewis pairs showcases another dimension of acrylamide derivatives' applications. This process leads to the formation of adducts as zwitterionic, bicyclic boraheterocycles, highlighting the role of acrylamide derivatives in environmental chemistry and potentially in the capture and conversion of greenhouse gases (Eileen Theuergarten et al., 2012).

Polymer Science and Materials Engineering

Acrylamide derivatives have been investigated as initiators for atom transfer radical polymerization, leading to the synthesis of α-functionalized polymers. These polymers exhibit controlled polymerization and may find applications in drug delivery systems, hydrogels, and other biomedical applications (S. Venkataraman & K. Wooley, 2006).

Environmental and Analytical Chemistry

The development of hyperbranched alternating block copolymers using thiol-yne chemistry reflects the versatility of acrylamide derivatives in creating materials with tunable properties. These polymers, which can self-assemble into large aggregates, could be essential in water purification technologies, sensors, and as drug carriers (Dominik Konkolewicz et al., 2011).

properties

IUPAC Name

(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-21(2,3)24-20(14-11-29-12-15(14)23-24)22-18(25)8-7-13-9-16(26-4)19(28-6)17(10-13)27-5/h7-10H,11-12H2,1-6H3,(H,22,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGVBQCSIAVJKA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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